molecular formula C14H21NaO B12663007 Sodium isooctylphenolate CAS No. 93922-02-2

Sodium isooctylphenolate

Cat. No.: B12663007
CAS No.: 93922-02-2
M. Wt: 228.31 g/mol
InChI Key: XPYPERMVQIWTCW-UHFFFAOYSA-M
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Description

Sodium Isooctylphenolate is a sodium phenolate salt valued in research for its dual role as a nucleophile and a phase-transfer catalyst (PTC). Its structure, featuring a phenolate group and a branched isooctyl chain, enhances solubility in organic media and facilitates reactions between reagents in immiscible phases. This makes it particularly useful in organic synthesis for nucleophilic substitution reactions, such as the alkylation of phenols or the preparation of ethers. Researchers also utilize its surface-active properties in studies involving emulsion stabilization and interfacial phenomena. As a phenolate, it is a strong base and must be handled with appropriate precautions in a controlled environment. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. The specific chemical data, safety information, and applications for this compound should be confirmed through technical datasheets and scientific literature.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

93922-02-2

Molecular Formula

C14H21NaO

Molecular Weight

228.31 g/mol

IUPAC Name

sodium;2-(6-methylheptyl)phenolate

InChI

InChI=1S/C14H22O.Na/c1-12(2)8-4-3-5-9-13-10-6-7-11-14(13)15;/h6-7,10-12,15H,3-5,8-9H2,1-2H3;/q;+1/p-1

InChI Key

XPYPERMVQIWTCW-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCCCCC1=CC=CC=C1[O-].[Na+]

Origin of Product

United States

Synthetic Pathways and Mechanistic Elucidation of Sodium Isooctylphenolate

Advanced Synthetic Methodologies for Isooctylphenolate Derivatives

The formation of sodium isooctylphenolate is fundamentally an acid-base reaction where the acidic proton of the hydroxyl group on isooctylphenol (B12645080) is abstracted by a strong sodium base. wikipedia.org The general reaction can be represented as:

p-isooctylphenol + NaOH → Sodium p-isooctylphenolate + H₂O

The synthesis is often carried out in a suitable solvent to facilitate the reaction between the reactants.

Investigation of Reaction Conditions and Precursor Reactivity for Phenolate (B1203915) Formation

The efficiency and yield of this compound synthesis are significantly influenced by various reaction parameters. Key factors that are typically investigated include temperature, pressure, solvent, and the nature of the reactants.

Temperature: The reaction temperature plays a crucial role in the rate of phenolate formation. While some phenolate syntheses can occur at room temperature, industrial processes may utilize elevated temperatures to increase the reaction rate and drive the reaction to completion. For instance, in related alkylphenol resin production, condensation reactions are carried out at temperatures ranging from 90-180°C under normal pressure. google.com

Pressure: The synthesis of this compound is generally conducted at atmospheric pressure. However, for specific applications or to control the removal of byproducts like water, the pressure might be adjusted.

Solvent: The choice of solvent is critical for ensuring proper mixing of the reactants and facilitating the reaction. Anhydrous conditions are often preferred to prevent the hydrolysis of the resulting phenolate. vulcanchem.com Solvents like ethanol (B145695) or tetrahydrofuran (B95107) are mentioned for the synthesis of similar phenolates. vulcanchem.com The use of a solvent that allows for the azeotropic removal of water can also be a strategic choice to drive the equilibrium towards the product side.

Precursor Reactivity: The reactivity of the isooctylphenol precursor is determined by the electronic and steric effects of the isooctyl group. The bulky isooctyl group may sterically hinder the approach of the base to the hydroxyl group, potentially affecting the reaction rate. The specific isomer of isooctylphenol used (e.g., p-isooctylphenol) will also influence its reactivity. google.com The strength of the sodium base is another critical factor; strong bases like sodium hydroxide (B78521) or sodium methoxide (B1231860) are typically employed to ensure complete deprotonation of the phenol (B47542). wikipedia.org

Table 1: Influence of Reaction Conditions on Phenolate Formation

Parameter Effect on Reaction Typical Range/Condition
Temperature Increases reaction rate 20°C - 180°C google.comgoogle.com
Pressure Generally atmospheric Atmospheric
Solvent Facilitates reaction, can aid in water removal Anhydrous ethanol, tetrahydrofuran vulcanchem.com
Base Strength Drives deprotonation to completion Strong bases (e.g., NaOH)

Exploration of Catalytic Systems and Their Influence on Reaction Efficiency and Selectivity

While the direct reaction between isooctylphenol and a strong sodium base is the primary method for synthesizing this compound, catalytic systems are more prominently featured in the synthesis of the isooctylphenol precursor itself, specifically through the alkylation of phenol. whiterose.ac.uk The choice of catalyst in this preceding step is crucial as it dictates the isomeric purity of the isooctylphenol, which in turn affects the properties of the final this compound product.

Friedel-Crafts Alkylation: The alkylation of phenol with isooctene (a precursor to the isooctyl group) is a classic example of a Friedel-Crafts reaction. This reaction is typically catalyzed by acid catalysts. mdpi.com

Homogeneous Catalysts: Strong acids like sulfuric acid or Lewis acids such as aluminum chloride (AlCl₃) and boron trifluoride (BF₃) have been traditionally used. mdpi.com However, these catalysts can be difficult to separate from the reaction mixture and can generate corrosive byproducts. mdpi.com

Heterogeneous Catalysts: To address the issues with homogeneous catalysts, solid acid catalysts have been developed. These include zeolites, ion-exchange resins, and supported acid catalysts. whiterose.ac.uk For example, a silica (B1680970) gel supported aluminum phenolate catalyst has been shown to be effective in the alkylation of phenol. whiterose.ac.uk These catalysts offer advantages such as easier separation, reusability, and potentially higher selectivity.

The selectivity of the alkylation reaction (i.e., the position of the isooctyl group on the phenol ring) is a key consideration. The hydroxyl group of phenol is an ortho-, para-directing group. chemicalbook.com By carefully selecting the catalyst and reaction conditions, the formation of the desired isomer, typically p-isooctylphenol, can be maximized. For instance, some catalysts exhibit a high degree of ortho-selectivity, while varying reaction conditions can tune the selectivity towards the para-substituted product. whiterose.ac.uk

Table 2: Catalytic Systems for Phenol Alkylation

Catalyst Type Examples Advantages Disadvantages
Homogeneous Acid Catalysts H₂SO₄, AlCl₃, BF₃ mdpi.com High activity Difficult to separate, corrosive mdpi.com
Heterogeneous Acid Catalysts Zeolites, Ion-exchange resins, Supported aluminum phenolate whiterose.ac.uk Easy separation, reusable, potentially higher selectivity whiterose.ac.uk May have lower activity than homogeneous counterparts

Mechanistic Studies of this compound Synthesis

The synthesis of this compound is a nucleophilic reaction. The phenoxide anion, formed by the deprotonation of isooctylphenol, is a strong nucleophile. wikipedia.org

Reaction Kinetics and Rate Determining Steps in Phenolate Formation

The kinetics of phenolate formation are influenced by several factors, including the concentrations of the reactants, temperature, and the presence of a catalyst (in the case of precursor synthesis).

For the direct synthesis of this compound from isooctylphenol and sodium hydroxide, the reaction is generally considered to be fast. The rate-determining step is likely the diffusion of the reactants to each other in the solvent, especially if the reaction is carried out in a heterogeneous system.

Studies on related phenolate systems have shown that the reaction rates can be determined by monitoring the disappearance of the reactants or the appearance of the product over time, often using spectroscopic techniques. The data can then be fitted to a rate law to determine the order of the reaction with respect to each reactant and to calculate the rate constant. For example, some phenol degradation reactions have been shown to follow pseudo-first-order kinetics. ijnrd.org

Thermodynamic Considerations and Equilibrium Analysis of Synthetic Processes

The synthesis of this compound from isooctylphenol and a strong base like sodium hydroxide is a thermodynamically favorable process. The reaction is an acid-base neutralization, which is typically exothermic, releasing heat and having a large negative Gibbs free energy change (ΔG), indicating a spontaneous reaction.

The equilibrium of the reaction lies far to the right, favoring the formation of the this compound and water.

p-isooctylphenol + NaOH ⇌ Sodium p-isooctylphenolate + H₂O

To further drive the reaction to completion, Le Chatelier's principle can be applied. Removing one of the products, such as water, will shift the equilibrium to the right, increasing the yield of the desired phenolate. This can be achieved through techniques like azeotropic distillation. google.com

The thermodynamics of the preceding alkylation step are also important. The reaction is typically exothermic, but the position of the equilibrium can be influenced by temperature and pressure. Thermodynamic control of the reaction, which favors the most stable product, can be achieved by using higher temperatures and longer reaction times. This is in contrast to kinetic control, which favors the product that is formed fastest. wikipedia.org In the case of phenol alkylation, the thermodynamically preferred product is often the para-substituted isomer due to reduced steric hindrance compared to the ortho-substituted isomer. wikipedia.org

Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of activation can be determined from kinetic studies at different temperatures using the Arrhenius and Eyring equations. ijnrd.org Positive enthalpy of activation values indicate that energy input is required to form the transition state, while negative entropy of activation values suggest a more ordered transition state compared to the reactants. ijnrd.org

Functional Roles and Applications of Sodium Isooctylphenolate in Specialized Chemical and Materials Science

Interfacial Science and Surfactant Performance of Sodium Isooctylphenolate

This compound is a surface-active agent, or surfactant, that exhibits a range of functionalities critical to interfacial science. Its molecular structure, comprising a hydrophilic phenolate (B1203915) head and a hydrophobic isooctyl tail, allows it to modify the properties of interfaces between different phases, such as oil and water.

Emulsification Mechanisms and Stability in Diverse Systems

The primary role of this compound in emulsification is to facilitate the formation of stable emulsions, which are dispersions of one liquid in another immiscible liquid. It achieves this by adsorbing at the oil-water interface, where it lowers the interfacial tension between the two phases. This reduction in interfacial tension decreases the energy required to break down the dispersed phase into smaller droplets, thus promoting emulsification.

The stability of the resulting emulsion is maintained through several mechanisms. The adsorbed layer of this compound molecules creates a physical barrier that prevents the coalescence of droplets. Furthermore, the ionic nature of the phenolate group can impart an electrostatic charge to the surface of the droplets, leading to repulsion between them and further enhancing stability. The effectiveness of this compound as an emulsifier is dependent on factors such as its concentration, the pH of the system, and the presence of electrolytes.

Parameter Influence on Emulsification
Concentration Above the critical micelle concentration (CMC), surfactant molecules form micelles, which can solubilize the dispersed phase and contribute to emulsion stability.
pH The charge on the phenolate head is pH-dependent, which can affect the electrostatic stabilization of the emulsion.
Ionic Strength The presence of salts can influence the electrical double layer around the droplets, potentially affecting emulsion stability.

Dispersion Characteristics and Colloidal System Stabilization

In addition to emulsification, this compound is an effective dispersing agent for solid particles in a liquid medium, forming a stable colloidal system. The mechanism of dispersion is similar to that of emulsification, involving the adsorption of the surfactant onto the surface of the solid particles. The hydrophobic isooctyl groups anchor to the particle surface, while the hydrophilic phenolate groups extend into the liquid medium.

This adsorbed layer provides steric and/or electrostatic stabilization, preventing the particles from aggregating or settling out of the dispersion. Steric stabilization arises from the physical barrier created by the bulky isooctyl groups, while electrostatic stabilization results from the mutual repulsion of similarly charged particles. The ability of this compound to stabilize colloidal systems is crucial in various applications, including the formulation of paints, inks, and agrochemicals.

Wetting and Penetration Enhancement in Specific Applications

The surfactant properties of this compound also make it an excellent wetting and penetrating agent. By reducing the surface tension of a liquid, it allows the liquid to spread more easily over a solid surface and to penetrate into porous materials. This is because the reduction in surface tension lowers the contact angle between the liquid and the solid.

This enhancement of wetting and penetration is particularly important in applications such as herbicides, where the active ingredient needs to spread over the leaf surface and penetrate the plant cuticle. In industrial cleaning processes, this compound can improve the ability of cleaning solutions to wet and penetrate greasy or oily soils, thereby enhancing their removal.

Contributions to Polymer Science and Advanced Materials Synthesis

This compound plays a pivotal role in the synthesis of polymers and the development of advanced materials, primarily through its function as an emulsifier in emulsion polymerization.

Role as an Emulsifier in Controlled Emulsion Polymerization Processes

Emulsion polymerization is a widely used technique for producing a variety of polymers, and this compound can act as a key component in this process. In a typical emulsion polymerization, a monomer is dispersed in an aqueous phase with the aid of a surfactant, such as this compound, to form an emulsion. The polymerization is then initiated in the aqueous phase, and the polymer chains grow within the surfactant micelles.

The use of this compound as an emulsifier allows for the production of high molecular weight polymers at a fast polymerization rate. The surfactant stabilizes the growing polymer particles, preventing their coagulation and allowing the reaction to proceed in a controlled manner. The concentration of the emulsifier can influence the number and size of the polymer particles formed, which in turn affects the kinetics of the polymerization and the properties of the final polymer.

Influence on Polymer Architecture, Morphology, and Resultant Material Properties

The presence of this compound during emulsion polymerization has a significant influence on the architecture and morphology of the resulting polymer. The surfactant affects the nucleation and growth of the polymer particles, which determines their final size and size distribution. For instance, a higher concentration of the emulsifier generally leads to the formation of a larger number of smaller particles.

The characteristics of the polymer particles, such as their size and surface chemistry, have a direct impact on the properties of the final material. For example, in the case of a latex film, the particle size can affect the film formation process and the mechanical properties of the film. The nature of the surfactant can also influence the morphology of the polymer when used in blends or composites.

Polymer Property Influence of this compound
Particle Size Higher surfactant concentration generally leads to smaller particle sizes.
Molecular Weight Emulsion polymerization with this surfactant can produce high molecular weight polymers.
Film Formation Particle size and distribution affect the packing and coalescence of polymer particles during film formation.
Mechanical Properties The final polymer's mechanical strength and flexibility can be influenced by the particle characteristics.

Industrial Chemical Processes and Specialty Chemical Manufacturing Applications

Utilization in Specific Chemical Transformations and Manufacturing Sectors

This compound serves a variety of functions across several industrial manufacturing sectors, primarily leveraging its properties as a phenate salt. Its applications range from its role in polymerization reactions to its use in the formulation of industrial fluids like lubricants and metalworking oils.

In the realm of polymerization, sodium salts of organic compounds are utilized in various capacities. For instance, sodium salts can act as initiators or catalysts in anionic polymerization processes. While specific data on this compound's role is proprietary, analogous compounds like sodium naphthalenide have been historically used to initiate the polymerization of monomers such as styrene. Furthermore, sodium salts are integral to processes like the oxidative polymerization of aniline (B41778) to produce polyaniline, where a salt like sodium persulfate is used as the oxidant. In other polymer systems, such as with sodium acrylates copolymer, the sodium salt functions as a binder, film-former, or viscosity-increasing agent in the final product formulation. specialchem.com

A significant area of application for related compounds is in the fuel and lubricant industry. Sodium compounds are sometimes used as catalysts in the esterification process to produce Fatty Acid Methyl Esters (FAME), a form of biodiesel. sae.orgresearchgate.net More directly, large, oil-soluble phenates are precursors to lubricant additives. Similar to how magnesium oxide is used to produce over-based magnesium sulfonates for corrosion management in engines and turbines, this compound can be a key ingredient in the manufacturing of phenate detergents and dispersants. grecianmagnesite.com These additives help to neutralize acidic combustion byproducts, keep engine components clean, and prevent the buildup of sludge and deposits.

Another related application is in metalworking fluids and corrosion inhibitors. Petroleum sulfonic acid sodium salts, which share characteristics of being a sodium salt with a large, hydrophobic organic tail, are employed as emulsifiers in metal cutting oils and as rust-preventive additives in anti-rust greases. atamanchemicals.com The isooctylphenolate anion, with its significant non-polar character, imparts oil solubility, making it effective for incorporation into these lubricant and grease formulations to protect metal surfaces from corrosion. atamanchemicals.com

Table 1: Examples of Industrial Sectors and Potential Roles of Sodium Phenate Derivatives

Manufacturing SectorPotential Application of this compoundFunctional RoleAnalogous Compound/Process Reference
Polymer Manufacturing Component in polymerization reactionsInitiator, Catalyst, pH ModifierSodium Naphthalenide in anionic polymerization
Lubricant Additives Production of phenate detergents/dispersantsNeutralizing Agent, Dispersant, Corrosion InhibitorOver-based Magnesium Sulfonates grecianmagnesite.com
Fuel Additives Component in additive packagesDetergent, Corrosion InhibitorSodium compounds in ULSD refining sae.orgresearchgate.net
Metalworking Fluids Emulsifier and rust inhibitorSurfactant, Corrosion PreventivePetroleum Sulfonic Acid Sodium Salts atamanchemicals.com

Application as a Chemical Intermediate in Fine Chemical Synthesis

This compound is a valuable chemical intermediate, primarily used for the synthesis of more complex specialty chemicals. As the sodium salt of isooctylphenol (B12645080), it functions as a potent nucleophile, enabling the introduction of the bulky, hydrophobic isooctylphenoxy group into other molecules. This is a critical step in manufacturing a range of high-value products, particularly antioxidants and stabilizers.

The primary reaction pathway involving this compound is a variation of the Williamson ether synthesis. In this reaction, the phenolate ion displaces a halide from an organic halide (R-X) or a similar electrophile to form an aryl ether.

Reaction: C₈H₁₇-C₆H₄-ONa + R-X → C₈H₁₇-C₆H₄-O-R + NaX

This synthetic route is fundamental for creating a variety of downstream products where the isooctylphenoxy moiety provides desirable properties such as thermal stability, oil solubility, and antioxidant activity.

A major application of this intermediate is in the production of hindered phenolic antioxidants. By reacting this compound with molecules containing electrophilic sites (e.g., epoxides, alkyl halides), manufacturers can create larger, more complex antioxidants used to stabilize plastics, rubbers, lubricants, and other materials against oxidative degradation. By analogy, other sodium phenates like 3-isopropylphenol (B134271) sodium salt are used as intermediates in the synthesis of pharmaceuticals and antioxidants for cosmetics. ontosight.ai The isooctyl group enhances the solubility of the final antioxidant molecule in organic media, making it highly effective in polymer and lubricant systems.

Beyond antioxidants, this intermediate can be used to synthesize other specialty chemicals. For example, the isooctylphenoxy group can be incorporated into monomers that are later polymerized to create materials with specific optical or physical properties. It can also be used in the synthesis of certain non-ionic surfactants or emulsifying agents not based on ethoxylation.

Table 2: Research Findings on Related Chemical Intermediates

Intermediate CompoundSynthetic ApplicationProduct ClassReference
3-Isopropylphenol Sodium Salt Intermediate in drug synthesisPharmaceuticals ontosight.ai
3-Isopropylphenol Sodium Salt Used for its antioxidant propertiesCosmetics ontosight.ai
Sodium Thiocyanate (NaSCN) Converts alkyl halides to alkylthiocyanatesSpecialty Chemicals atamanchemicals.com
High Reactive Polyisobutylene (HR-PIB) Precursor for ashless dispersantsLubricant Additives made-in-china.com

Environmental Dynamics and Degradation Pathways of Sodium Isooctylphenolate

Abiotic Transformation Processes in Environmental Compartments

Abiotic degradation, which involves non-biological processes, plays a key role in the initial transformation of sodium isooctylphenolate in the environment. These processes are primarily driven by light (photolysis), water (hydrolysis), and chemical oxidants. dntb.gov.ua

Photochemical Degradation Pathways and Quantum Yield Analysis

Photochemical degradation, or photolysis, is a significant pathway for the breakdown of alkylphenols in sunlit surface waters. This process can occur through two primary mechanisms: direct photolysis, where the molecule itself absorbs a photon, and indirect photolysis, where the degradation is caused by reactive species generated by other light-absorbing molecules in the water. nih.gov

Direct photolysis of compounds like 4-tert-octylphenol (B29142) is generally considered a minor pathway, with a reported quantum yield (a measure of the efficiency of a photon in causing a chemical reaction) of 0.015 in the 285-295 nm wavelength range. nih.gov Another study reported a higher quantum yield of 0.058 for 4-tert-octylphenol under aerated conditions, noting that the reaction rate increases with oxygen concentration. rsc.org The primary mechanism is thought to involve the photoejection of an electron, forming a phenoxyl radical. rsc.org

Indirect photolysis is often more significant and is driven by reactions with photochemically produced reactive intermediates such as hydroxyl radicals (•OH). nih.gov The presence of substances like nitrates, nitrites, and dissolved organic matter (humic acids) can increase the rate of photodegradation by sensitizing these reactions. nih.gov For example, the estimated half-life of 4-tert-octylphenol in surface waters can range from 0.6 to 2.5 days, depending on the concentration of these sensitizers. nih.gov Degradation products identified from photolysis include 4-tert-octylcatechol and dimeric structures. rsc.orgresearchgate.net

Table 1: Photodegradation Parameters for 4-tert-Octylphenol (OP)

ParameterValueConditionsReference
Direct Photolysis Quantum Yield (Φ)0.015Wavelength: 285-295 nm nih.gov
Direct Photolysis Quantum Yield (Φ)0.058 ± 0.004Aerated aqueous solution (λ = 253.7 nm) rsc.org
Estimated Half-Life (t½) in Surface Water0.6 - 2.5 daysBased on laboratory and solar intensity data nih.gov
Bimolecular Rate Constant (k) with •OH(10.9 ± 0.5) × 10⁹ M⁻¹ s⁻¹Laboratory water nih.gov
Bimolecular Rate Constant (k) with •OH(6.4 ± 0.5) × 10⁹ M⁻¹ s⁻¹Competitive kinetics method rsc.org

Oxidative Degradation Mechanisms Under Environmental Conditions

Oxidative degradation by reactive oxygen species is a crucial abiotic pathway. Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals (•OH), are effective in degrading alkylphenols. nih.govarabjchem.orgguilan.ac.ir The reaction of 4-tert-octylphenol with •OH is extremely rapid, with second-order rate constants measured in the range of (6.4–10.9) × 10⁹ M⁻¹ s⁻¹. nih.govrsc.org

The degradation process involves the attack of •OH on the aromatic ring, leading to the formation of intermediates. Identified products from the reaction of 4-tert-octylphenol with hydroxyl radicals include 4-tert-octylcatechol and 2-hydroxy-5-tert-octylbenzoquinone. rsc.org In the presence of iron (Fe(III)), sunlight can also promote the degradation of 4-tert-octylphenol by generating hydroxyl radicals, a process that is most efficient at a pH of around 3.5. researchgate.net Complete mineralization (breakdown to CO₂ and water) can be achieved through these oxidative processes. nih.gov

Biogeochemical Fate and Microbial Degradation in Natural Systems

The ultimate fate of this compound in the environment is largely determined by microbial processes, which can lead to its complete mineralization. Its tendency to bind to soil and sediment particles also plays a critical role in its persistence and bioavailability.

Microbial Biodegradation Kinetics and Elucidation of Metabolic Pathways

Microorganisms, particularly bacteria, are capable of using alkylphenols as a source of carbon and energy. nih.gov The biodegradation of long-chain alkylphenols like octylphenol (B599344) and nonylphenol is well-documented and provides a strong model for isooctylphenolate.

Biodegradation Kinetics: The rate of biodegradation can vary significantly depending on environmental conditions and the specific microbial communities present. Studies have reported ultimate biodegradation half-lives for octylphenol ranging from one to four weeks in various environments, including fresh water, seawater, and soil. nih.gov In river water, half-lives for 4-tert-octylphenol have been measured between 8 and 71 days. oekotoxzentrum.ch The structure of the alkyl chain is a critical factor; branched isomers, which are common in technical mixtures, tend to degrade more slowly than linear isomers. nih.govnih.gov

Table 2: Biodegradation Half-Lives (t½) for Octylphenol (OP) and Nonylphenol (NP)

CompoundHalf-Life (t½)Environmental MatrixReference
Octylphenol (OP)1 - 4 weeksFresh water, seawater, soil nih.gov
4-tert-Octylphenol8 - 71 daysRiver water (17 different samples) oekotoxzentrum.ch
Nonylphenol (NP) Isomers2.0 - 8.7 daysSoil with history of reclaimed water irrigation mdpi.com
Nonylphenol (NP) Isomers5.2 - 11.8 daysDifferent soil with reclaimed water irrigation mdpi.com

Metabolic Pathways: Bacteria have evolved specific enzymatic pathways to break down these persistent compounds. For long-chain alkylphenols, a key mechanism involves an unusual ipso-substitution, where the alkyl group is replaced by a hydroxyl group, rather than the more common hydroxylation of the aromatic ring. nih.govacs.org

The primary steps in the aerobic degradation pathway for a compound like 4-tert-octylphenol are:

Initial Attack: The degradation is often initiated by multicomponent phenol (B47542) hydroxylases or other monooxygenases that attack the aromatic ring. scispace.com

Ipso-Hydroxylation: The alkyl group at the para-position is cleaved and replaced with a hydroxyl group, forming a hydroquinone (B1673460) intermediate. nih.gov

Ring Cleavage: The resulting catechol or hydroquinone intermediate undergoes ring opening, typically via ortho- or meta-cleavage pathways catalyzed by dioxygenase enzymes. scispace.com

Further Metabolism: The resulting aliphatic acids are then funneled into central metabolic pathways, such as the Krebs cycle, leading to complete mineralization.

Several bacterial species have been identified as capable of degrading octylphenol, with many belonging to the genera Pseudomonas and Sphingobium (formerly Sphingomonas). nih.govacs.orgscispace.com

Adsorption, Desorption, and Sorption Hysteresis in Environmental Matrices

Due to their hydrophobic nature and low water solubility, alkylphenols like isooctylphenol (B12645080) strongly adsorb to soil and sediment, particularly to the organic carbon fraction. nih.govnih.gov This partitioning behavior is a key factor controlling their concentration in the water column and their bioavailability for microbial degradation.

The extent of sorption is quantified by the soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc). ecetoc.org For 4-nonylphenol, a log Koc of 3.97 has been reported, indicating strong binding to soil organic matter. nih.govoekotoxzentrum.ch For 4-tert-octylphenol, reported log Koc values range from 3.44 to 8.76. oekotoxzentrum.ch This strong sorption means the compound is less mobile in soil and tends to accumulate in sediments. nih.gov

Table 3: Sorption Coefficients for Octylphenol (OP) and Nonylphenol (NP)

CompoundParameterValueMatrixReference
4-tert-OctylphenolLog Koc3.44 - 8.76Sediment oekotoxzentrum.ch
4-tert-OctylphenolKd (L/kg)6 - 700River bed sediments oekotoxzentrum.ch
NonylphenolLog Koc3.97Soils (n=51) nih.gov
NonylphenolKd (L/kg)60 - 185Soils (foc 0.021-0.054) psu.edu

Sorption hysteresis is a phenomenon where the desorption of a compound from a solid matrix is slower or less complete than its initial adsorption. This has been observed for alkylphenols and suggests that a fraction of the sorbed compound can become sequestered or irreversibly bound within the soil or sediment matrix over time, further reducing its bioavailability and mobility. nih.govacs.org This irreversible binding may be due to slow diffusion into micropores of the organic matter or the formation of covalent bonds. acs.org

Bioavailability and Transport Mechanisms in Aquatic and Terrestrial Ecosystems

The bioavailability and transport of this compound and its degradation products are governed by their physicochemical properties, particularly their partitioning behavior between water, soil, and sediment.

Aquatic Ecosystems:

In aquatic environments, the transport and bioavailability of these compounds are largely dictated by their water solubility and tendency to adsorb to particulate matter. The ethoxylate chain length of APEOs influences their solubility; longer chains are more water-soluble. wur.nl However, upon degradation, shorter-chain OPEOs and octylphenol (OP) are formed, which are more hydrophobic and less water-soluble. nih.gov

The high octanol-water partition coefficient (log Kow) of octylphenol, determined to be 4.1, indicates a strong tendency to partition from the aqueous phase to organic matter in suspended solids and sediments. wur.nl This partitioning significantly reduces the concentration of these compounds in the water column but leads to their accumulation in sediments, creating a long-term reservoir. nih.gov The movement of these compounds in aquatic systems is therefore closely tied to sediment transport dynamics. Advection and dispersion are key transport mechanisms in moving water bodies, carrying both dissolved and particle-sorbed contaminants. nih.gov

Terrestrial Ecosystems:

In terrestrial environments, the mobility of this compound and its metabolites is influenced by soil composition, particularly the organic carbon content. ontario.ca The strong affinity for organic matter suggests that these compounds will be largely retained in the upper soil layers, with limited leaching to groundwater, especially in soils with high organic content. However, in low-organic soils or under conditions of heavy rainfall, downward transport into the soil profile and potentially to groundwater can occur. ontario.ca Contaminants can be taken up by plants from the soil or through atmospheric deposition on foliage. nih.gov The sodium cation, being highly mobile in soil, can be transported with water flow. pca.state.mn.us

Table 1: Physicochemical Properties and Environmental Partitioning of Octylphenol

PropertyValueImplication for Environmental Transport & BioavailabilityReference
log Kow4.12High potential for partitioning to sediment and soil organic matter, reducing aqueous concentration but increasing persistence in solid matrices. service.gov.uk
Water Solubility19 mg/L at 22°CLow solubility contributes to partitioning into sediments and biota. service.gov.uk
Vapour Pressure0.21 Pa at 20°CLow volatility suggests that atmospheric transport is not a primary distribution pathway. service.gov.uk

Comparative Environmental Persistence with Related Alkylphenol Ethoxylate (APEO) Surfactants

The environmental persistence of this compound is best understood by comparing it with other widely studied APEOs, such as nonylphenol ethoxylates (NPEOs).

The degradation of APEOs in the environment is a stepwise process. The initial and more rapid phase involves the shortening of the polyethylene (B3416737) oxide chain under aerobic conditions. researchgate.net This leads to the formation of short-chain APEOs and alkylphenoxy ethoxy carboxylates (APECs). vliz.be The ultimate biodegradation to carbon dioxide and water occurs more slowly. vliz.be Under anaerobic conditions, which are common in sediments, the degradation is even slower and tends to result in the accumulation of the more persistent alkylphenol metabolites like octylphenol and nonylphenol. researchgate.net

Studies on NPEOs and OPEOs have shown that their metabolites can persist in the environment for extended periods. For instance, ultimate biodegradation half-lives for APEs and their metabolites have been estimated to range from one to four weeks in various environmental matrices under favorable conditions. nih.gov However, in anaerobic sediments, the persistence can be much longer. acs.org

Structure-Biodegradability Relationships and Predictive Models

The molecular structure of APEOs plays a crucial role in determining their biodegradability. Key structural features influencing biodegradability include:

Alkyl Chain Branching: APEOs with branched alkyl chains, such as isooctylphenol, are generally more resistant to biodegradation than their linear counterparts. acs.org The branching hinders enzymatic attack, slowing down the degradation process.

Ethoxylate Chain Length: The length of the ethoxylate chain also affects biodegradability. While longer chains increase water solubility, the initial degradation step involves the shortening of this chain. researchgate.net

Aromatic Ring: The presence of the phenol ring contributes to the recalcitrance of these compounds, as aromatic structures are generally more difficult for microorganisms to break down compared to aliphatic chains. researchgate.net

Predictive models for biodegradability often use a group contribution approach, where the presence of specific chemical fragments (substructures) is correlated with the rate and extent of degradation. acs.org For APEOs, the presence of branched alkyl groups and the phenolic moiety are key factors that negatively influence predicted biodegradability. acs.org

Table 2: Structure-Biodegradability Relationships in Alkylphenol Ethoxylates

Structural FeatureEffect on BiodegradabilityRationaleReference
Branched Alkyl ChainDecreasesSteric hindrance prevents enzymes from accessing and breaking down the molecule. acs.org
Linear Alkyl ChainIncreases (relative to branched)More accessible to microbial enzymes. acs.org
Phenolic GroupDecreasesThe aromatic ring is inherently more resistant to microbial degradation. researchgate.net
Ethoxylate ChainPrimary point of initial, faster degradation.The ether linkages are susceptible to hydrolytic and oxidative cleavage. researchgate.net

Environmental Partitioning and Distribution Modeling Across Media

Environmental fate models are used to predict the distribution of chemicals in different environmental compartments (air, water, soil, sediment, and biota). For compounds like octylphenol, these models rely heavily on physicochemical properties such as the octanol-water partition coefficient (Kow) and organic carbon-water (B12546825) partition coefficient (Koc). vliz.be

Given the high log Kow of octylphenol, models predict a significant partitioning to sediment in aquatic systems and to soil in terrestrial systems. nih.gov A fate model of nonylphenol ethoxylates in the Scheldt estuary demonstrated that biodegradation was the most influential process affecting the dissolved concentrations of these compounds and their metabolites. vliz.be The model also confirmed that these compounds and their degradation products accumulate in suspended particulate matter and sediment. vliz.be

Modeling studies have also indicated that a substantial portion of APEO production can enter the environment, with a significant fraction ending up in the aquatic environment. researchgate.net The distribution across different media is dynamic, with processes like deposition, resuspension, and burial in sediments playing important roles. acs.org

Advanced Analytical Methodologies for Characterization and Quantification of Sodium Isooctylphenolate

Chromatographic Techniques for Separation and Trace Analysis

Chromatographic methods are fundamental to isolating Sodium Isooctylphenolate from complex matrices, quantifying its concentration, and identifying potential impurities or degradation products. The selection of a specific technique is contingent on the analytical objective, whether it be high-resolution separation, analysis of volatile byproducts, or rapid screening.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the assay and purity determination of this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed, leveraging the hydrophobic interactions between the isooctyl group and a non-polar stationary phase. actascientific.comzenodo.orghelixchrom.com

Method development involves the systematic optimization of several key parameters to achieve a robust and reliable separation. sigmaaldrich.com This includes selecting an appropriate column, typically a C18 or C8, and optimizing the mobile phase composition, which usually consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. The pH of the mobile phase is critical to ensure the phenolate (B1203915) is in a consistent ionic state. Detection is commonly performed using an ultraviolet (UV) detector, as the phenolic ring is a strong chromophore. actascientific.com

Once developed, the method must be rigorously validated according to International Council on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. actascientific.compharmtech.comeuropa.eu Validation encompasses a series of tests to demonstrate the method's performance. researchgate.net Key validation parameters include linearity, accuracy, precision (repeatability and intermediate precision), specificity, and the limits of detection (LOD) and quantification (LOQ). pharmtech.comnih.gov

Table 1: Illustrative RP-HPLC Method Parameters and Validation Criteria
ParameterTypical Condition/Criterion
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 7.0)
Flow Rate 1.0 mL/min
Detection UV at ~275 nm
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) ≤ 2.0%
LOD (Signal-to-Noise) 3:1
LOQ (Signal-to-Noise) 10:1

Gas Chromatography (GC) and Hyphenated Techniques (GC-MS) for Volatile Degradation Products

While this compound itself is a non-volatile salt, its potential degradation or synthetic byproduct, isooctylphenol (B12645080), is amenable to Gas Chromatography (GC) analysis. ctl-bielefeld.de GC, particularly when coupled with a Mass Spectrometer (GC-MS), is a powerful tool for identifying and quantifying volatile and semi-volatile organic compounds. thermofisher.comresearchgate.netgcms.cz

For the analysis to proceed, the sodium salt must first be converted to its more volatile free phenol (B47542) form through acidification. To enhance chromatographic performance and prevent peak tailing, the isooctylphenol is often derivatized, for instance, through trimethylsilylation. nih.gov The sample is then injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer detector then fragments the eluted molecules and records their mass-to-charge ratio, providing a unique "fingerprint" that allows for unambiguous identification of degradation products by comparing the resulting spectra to established libraries. nih.govmdpi.com

Table 2: Typical GC-MS Parameters for Analysis of Isooctylphenol
ParameterTypical Condition
Sample Preparation Acidification followed by derivatization (e.g., silylation)
Column DB-5ms or similar non-polar capillary column
Injector Temperature 250 °C
Oven Program Temperature gradient (e.g., 100 °C to 280 °C)
Ionization Mode Electron Ionization (EI) at 70 eV
Detection Mode Scan or Selected Ion Monitoring (SIM)

Ion Chromatography (IC) for Ionic Species and Counterion Analysis

Ion Chromatography (IC) is the preferred method for the direct quantification of the sodium counterion (Na+) and other inorganic ionic impurities. thermofisher.comresearchgate.netshimadzu.com This technique is crucial for confirming the correct salt stoichiometry and for monitoring inorganic purity. researchgate.net

In a typical IC setup for cation analysis, the sample is injected into a system equipped with a cation-exchange column. thermofisher.com The separation is achieved using an aqueous acidic eluent, such as methanesulfonic acid, which displaces the sample cations from the column's active sites at different rates based on their charge and size. Detection is most commonly accomplished using a conductivity detector, often in conjunction with a suppressor system that reduces the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte ions. thermofisher.com

Table 3: Representative Ion Chromatography Conditions for Sodium Ion Analysis
ParameterTypical Condition
Column Cation-exchange column (e.g., IonPac CS12A)
Eluent ~20 mM Methanesulfonic Acid
Flow Rate 1.0 mL/min
Detection Suppressed Conductivity
Expected Retention Time for Na+ ~4-6 minutes

Planar Chromatographic Approaches (e.g., Thin-Layer Chromatography) for Rapid Screening

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative screening of this compound. chemistryhall.com It is particularly useful for monitoring the progress of reactions, checking for the presence of major impurities, or for preliminary method development before transitioning to HPLC. chemistryhall.com

The technique involves spotting a small amount of the sample onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). chemistryhall.com As the eluent ascends the plate via capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase. researchgate.net After development, the separated spots can be visualized under UV light or by spraying with a visualizing reagent that reacts with phenolic compounds. The retention factor (Rf) value for each spot can then be calculated to aid in identification. researchgate.net

Table 4: Example TLC System for Screening this compound
ParameterTypical Condition
Stationary Phase Silica gel GF254 plate
Mobile Phase Toluene : Acetone (9:1 v/v)
Application Capillary spotting
Detection/Visualization UV light at 254 nm; Ferric chloride (FeCl₃) spray

Spectroscopic and Spectrometric Characterization Techniques

While chromatography excels at separation and quantification, spectroscopic techniques are indispensable for the definitive elucidation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical tool for unambiguous structural confirmation. jchps.comethernet.edu.etslideshare.net A combination of ¹H, ¹³C, and ²³Na NMR experiments provides a complete picture of the molecule's architecture.

¹H and ¹³C NMR: These experiments are used to map the carbon-hydrogen framework of the isooctylphenolate anion. jchps.com The ¹H NMR spectrum reveals the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. oregonstate.edudocbrown.info The ¹³C NMR spectrum provides information on the number and type of carbon atoms (e.g., aromatic, aliphatic, quaternary). docbrown.info The chemical shifts in both spectra are highly sensitive to the molecular structure, confirming the presence of the isooctyl group and the substitution pattern on the aromatic ring. rsc.orgpitt.edusigmaaldrich.com

²³Na NMR: This specific NMR experiment directly probes the sodium counterion. huji.ac.il Sodium-23 is an NMR-active nucleus, and its chemical shift and signal line width can provide valuable information about the ionic nature of the sodium-oxygen bond and the solvation environment of the sodium ion. oup.comcdnsciencepub.comnih.gov A narrow signal is typically indicative of a more symmetric, ionic environment, whereas broader signals can suggest a more complex or less symmetric coordination sphere. huji.ac.ilresearchgate.net

Table 5: Predicted NMR Spectral Data for Sodium 4-Isooctylphenolate
NucleusRegionPredicted Chemical Shift (δ, ppm)Notes
¹H NMR Aromatic Protons6.5 - 7.5Signals corresponding to the protons on the benzene (B151609) ring.
Aliphatic Protons0.5 - 1.5Complex signals for the isooctyl chain protons.
Benzylic Protons~2.5Signal for the -CH₂- group attached to the ring.
¹³C NMR Aromatic Carbons110 - 160Signals for the six carbons of the benzene ring.
Aliphatic Carbons10 - 40Signals for the eight carbons of the isooctyl chain.
C-O Carbon~155-160Deshielded carbon attached to the oxygen atom.
²³Na NMR Sodium Ion-10 to 10Chemical shift is dependent on solvent and concentration.

Mass Spectrometry (MS) and Tandem MS for Identification of Transformation Products and Metabolites

Mass spectrometry (MS) serves as a powerful analytical tool for the structural elucidation of complex molecules and the identification of unknown compounds in a mixture. In the context of this compound, MS and its tandem application (MS/MS) are indispensable for identifying its transformation products and metabolites that may form in biological or environmental systems. The process typically involves coupling a chromatographic separation technique, such as liquid chromatography (LC), with a mass spectrometer (LC-MS).

High-resolution mass spectrometry (HRMS), often utilizing Time-of-Flight (ToF) or Orbitrap mass analyzers, provides accurate mass data for parent ions. This high accuracy allows for the determination of the elemental composition of the transformation products, offering initial clues about the biochemical or chemical reactions that have occurred, such as hydroxylation, dimerization, or dehydration. nih.govresearchgate.net For instance, an increase in mass corresponding to the addition of an oxygen atom would suggest a hydroxylation reaction.

Tandem mass spectrometry (MS/MS) is then employed to further elucidate the structure of these potential metabolites. In this technique, the parent ions of the transformation products are isolated and fragmented. The resulting fragmentation pattern provides detailed structural information, helping to pinpoint the exact location of the chemical modification on the original molecule. nih.gov By comparing the fragmentation patterns of the parent compound and its metabolites, a comprehensive understanding of the metabolic pathway can be constructed. researchgate.net Different MS-based workflows, including product ion scans and multiple reaction monitoring, can be combined to increase the confidence in the identification of these novel compounds. nih.gov

The following table outlines common transformation reactions that could be identified for this compound using MS and Tandem MS techniques.

Transformation ReactionMass ChangeMS/MS Fragmentation Clue
Hydroxylation+ 15.99 DaLoss of H₂O, characteristic shifts in fragment ions
Glucuronidation+ 176.03 DaCharacteristic loss of the glucuronic acid moiety (-176 Da)
Sulfonation+ 79.96 DaCharacteristic loss of SO₃ (-80 Da)
Dealkylation- 112.13 DaAbsence of fragments related to the isooctyl chain
Dimerization+ 229.35 DaParent ion at approximately double the mass of the monomer

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Determination and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used analytical technique for the quantitative determination of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. iajps.com The phenolic group in this compound contains a chromophore that absorbs UV radiation, making this technique suitable for its quantification in various solvents. repligen.com

The quantitative analysis is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. repligen.com To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known this compound concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

UV-Vis spectroscopy is also a valuable tool for monitoring chemical reactions involving this compound in real-time. lew.ro Chemical modifications to the phenolate structure, such as oxidation or substitution reactions, will alter its electronic structure and, consequently, its UV-Vis absorption spectrum. These changes can manifest as a shift in the λmax (hypsochromic or bathochromic shift) or a change in the absorbance intensity (hypochromic or hyperchromic effect). lew.ro By continuously monitoring the absorbance at a specific wavelength, the rate of the reaction can be determined, providing insights into the reaction kinetics. For complex mixtures where spectra may overlap, chemometric techniques like partial least squares (PLS) can be coupled with UV-Vis spectroscopy to accurately determine the concentration of the individual components. ukm.myresearchgate.net

The table below summarizes the key parameters in a typical UV-Vis quantitative analysis.

ParameterDescriptionRelevance
λmax (Wavelength of Maximum Absorbance)The wavelength at which the compound shows the strongest absorbance.Provides the highest sensitivity and minimizes deviations from the Beer-Lambert law.
Molar Absorptivity (ε)A measure of how strongly a chemical species absorbs light at a given wavelength.A constant for a specific compound at a specific wavelength, used in the Beer-Lambert equation.
Calibration CurveA plot of absorbance versus concentration for a series of standard solutions.Used to determine the concentration of an unknown sample.
R² (Coefficient of Determination)A statistical measure of how close the data are to the fitted regression line.An R² value close to 1.0 indicates a good linear fit for the calibration curve.

Advanced Sensor Technologies and Electrochemical Detection Strategies

Development of Selective Electrochemical Sensors for Phenolic Compound Detection

Electrochemical sensors offer a promising avenue for the rapid, sensitive, and selective detection of phenolic compounds like this compound. nih.gov These sensors operate based on the electrochemical oxidation of the phenolic group on the surface of an electrode. mdpi.com The development of these sensors involves designing and fabricating modified electrodes that enhance the electrochemical response and provide selectivity towards the target analyte.

A variety of materials have been explored for modifying working electrodes, including carbon-based materials (e.g., carbon paste, glassy carbon) and metal nanoparticles. mdpi.commdpi.com For instance, carbon paste electrodes modified with Fe₃O₄ nanoparticles have demonstrated excellent sensitivity and selectivity for the determination of various phenolic compounds. mdpi.comnih.gov The nanostructured materials provide a high surface area and catalytic activity, which facilitates the electron transfer process during the oxidation of the phenol, leading to an enhanced analytical signal.

Voltammetric techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly employed for the electrochemical detection. nih.gov These techniques allow for the sensitive measurement of the oxidation peak current, which is proportional to the concentration of the phenolic compound. By optimizing experimental parameters such as pH and scan rate, the sensitivity and selectivity of the sensor can be further improved. mdpi.com A key challenge is to achieve selectivity in complex matrices where other electroactive species may be present. This can be addressed by modifying the electrode surface with molecularly imprinted polymers or specific enzymes.

The table below compares different electrode modifications for the detection of phenolic compounds, showcasing typical analytical performance metrics.

Electrode ModificationTarget Phenolic CompoundTechniqueLinear Range (μM)Detection Limit (μM)
Fe₃O₄ Nanoparticles/Carbon PasteSinapic Acid, Syringic AcidDPV0.5 - 1000.22, 0.26
Na⁺-doped g-C₃N₄PhenolAmperometry1 - 1100.23 ias.ac.in
Polyeugenol Film/GraphiteHydroquinone (B1673460)CV1.42 - 480.501.44 mdpi.com

Integration of Sensing Platforms for In Situ Environmental Monitoring

A significant advantage of electrochemical sensors is their potential for miniaturization and integration into portable analytical systems for in situ environmental monitoring. mdpi.com This capability allows for real-time analysis of pollutants like this compound directly in the field, eliminating the need for time-consuming sample collection and transportation to a laboratory.

The integration of these selective electrochemical sensors into sensing platforms, such as optofluidic or microfluidic systems, can lead to the development of autonomous and portable analyzers. mdpi.com These platforms can incorporate all the necessary components for an analysis, including sample handling, reagent mixing, and detection, on a single chip. This not only reduces the size and cost of the analytical system but also minimizes reagent consumption.

For environmental monitoring, these integrated sensing platforms could be deployed in various aquatic environments to continuously track the concentration of this compound. The real-time data generated can be invaluable for assessing water quality, understanding the fate and transport of the pollutant, and providing early warnings in case of contamination events. The development of such integrated systems represents a crucial step towards more effective and proactive environmental management. mdpi.com

Emerging Research Avenues and Future Directions for Sodium Isooctylphenolate Studies

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of alkylphenols involves the alkylation of phenols with alkenes. wikipedia.org While effective, this process often relies on catalysts and conditions that are not environmentally benign. The future of sodium isooctylphenolate synthesis lies in the development of novel and sustainable routes that prioritize green chemistry principles.

Key research directions include:

Eco-friendly Catalysis: The exploration of solid acid catalysts, zeolites, and enzyme-based catalysts can lead to cleaner and more selective alkylation processes. These catalysts can reduce waste, be recycled, and often operate under milder conditions.

Alternative Feedstocks: Research into bio-based feedstocks as a source for either the phenol (B47542) or the octene component is a critical area. This would reduce the reliance on petrochemicals and lower the carbon footprint of production.

Process Intensification: The use of technologies like microreactors and flow chemistry can improve reaction efficiency, reduce energy consumption, and enhance safety. rsc.orgbeilstein-journals.orgnih.gov

Solvent-Free or Green Solvent Systems: The development of synthetic methods that minimize or eliminate the use of hazardous organic solvents is a key goal. rsc.org This includes research into reactions in water, supercritical fluids, or ionic liquids.

Synthesis ApproachPotential AdvantagesResearch Focus
Green CatalysisHigher selectivity, reusability of catalysts, milder reaction conditions, reduced waste.Development of novel solid acid, zeolite, and biocatalysts.
Bio-based FeedstocksReduced carbon footprint, use of renewable resources.Sourcing phenol and octene from biomass.
Process IntensificationIncreased efficiency, lower energy use, enhanced safety.Application of microreactors and continuous flow processes.
Green SolventsReduced environmental impact, improved worker safety.Reactions in water, supercritical CO2, or biodegradable solvents.

Exploration of Advanced Applications in Nanotechnology and Functional Materials

While alkylphenols are traditionally used as precursors for detergents and as additives in lubricants and polymers, future research is set to unlock their potential in high-performance applications. wikipedia.orgchemsec.org The unique chemical structure of this compound, with its polar head and nonpolar tail, makes it an interesting candidate for nanotechnology and the development of functional materials.

Emerging applications being investigated include:

Nanoparticle Synthesis and Stabilization: The surfactant properties of this compound could be harnessed for the controlled synthesis of nanoparticles with specific sizes and shapes. It can also act as a stabilizing agent, preventing the agglomeration of nanoparticles in various matrices. A sustainable approach has been demonstrated in the green synthesis of sodium lignosulfonate nanoparticles using chitosan. nih.gov

Functional Polymers and Resins: As a derivative of octylphenol (B599344), which is used in phenolic resins, this compound can be explored as a monomer or modifier to create polymers with tailored properties, such as enhanced thermal stability, chemical resistance, or specific surface characteristics. taylorandfrancis.comafirm-group.com

Smart Materials: The phenolate (B1203915) group can be functionalized to create materials that respond to external stimuli like pH, light, or temperature. This could lead to applications in sensors, drug delivery systems, and self-healing materials.

Enhanced Bioremediation and Environmental Engineering Solutions for Phenolic Contaminants

Phenolic compounds, including alkylphenols, can be persistent in the environment and are considered pollutants. nih.gov Developing effective and sustainable methods for their removal from contaminated water and soil is a major research focus.

Future solutions are likely to involve:

Advanced Oxidation Processes (AOPs): Research into AOPs like ozonation, Fenton processes, and photocatalysis shows promise for the complete mineralization of phenolic compounds into harmless substances like water and carbon dioxide. mdpi.com

Bioremediation and Phytoremediation: The use of microorganisms (bacteria and fungi) and plants to degrade or accumulate phenolic contaminants is a cost-effective and environmentally friendly approach. saltworkstech.comresearchgate.net Future work will focus on identifying and engineering more efficient microbial strains and plant species.

Membrane Filtration and Adsorption: The development of advanced membrane technologies and novel adsorbent materials, including those derived from low-cost natural sources like agricultural waste, can offer highly efficient removal of phenolic compounds from wastewater. nih.govsaltworkstech.comspast.org

Remediation TechniqueMechanismFuture Research Direction
Advanced Oxidation ProcessesChemical oxidation to degrade contaminants.Improving catalyst efficiency and reducing energy consumption.
BioremediationUse of microorganisms to break down pollutants.Genetic engineering of microbes for enhanced degradation capabilities.
PhytoremediationUse of plants to remove or contain contaminants.Identifying hyperaccumulator plant species and understanding metabolic pathways.
AdsorptionBinding of pollutants to the surface of a material.Developing low-cost, high-capacity adsorbents from waste materials. spast.org
Membrane FiltrationPhysical separation of contaminants using membranes.Creating more durable and selective membranes with anti-fouling properties. mdpi.com

Integration of High-Throughput Screening and Multi-Omics Approaches in Environmental Research

Understanding the environmental impact and potential toxicity of this compound and its degradation products is crucial. Modern biological research tools offer unprecedented opportunities to achieve this in a rapid and comprehensive manner.

High-Throughput Screening (HTS): HTS allows for the rapid testing of a large number of compounds for their biological effects. nih.govacs.org In the context of this compound, HTS can be used to quickly assess its potential to disrupt endocrine systems, its cytotoxicity, and other adverse effects on various organisms. nih.gov

Multi-Omics Approaches: The integration of genomics, transcriptomics, proteomics, and metabolomics (multi-omics) can provide a holistic view of how an organism responds to exposure to a chemical. nih.gov This approach can reveal the specific molecular pathways affected by this compound, offering a deeper understanding of its mode of action and potential for harm. nih.govmdpi.com These insights are critical for accurate risk assessment and the development of environmental regulations.

Synergistic Experimental and Computational Frameworks for Comprehensive Compound Characterization

The combination of experimental studies and computational modeling offers a powerful approach to understanding the behavior of chemical compounds from the molecular to the ecosystem level.

Computational Chemistry: Quantum chemical calculations and molecular dynamics simulations can predict the properties of this compound, its reactivity, and its interactions with biological molecules like proteins and DNA. researchgate.net This can help in designing safer alternatives and understanding its environmental fate.

Predictive Modeling: Computational models can be used to simulate the transport and transformation of this compound in the environment, predicting its distribution in different environmental compartments (water, soil, air) and its potential for bioaccumulation. preprints.orgmdpi.comresearchgate.net

Integrated Approaches: By combining experimental data from laboratory and field studies with the predictive power of computational models, researchers can develop a more complete and accurate picture of the life cycle and potential impacts of this compound. This synergistic approach can guide the development of sustainable management strategies and inform policy decisions.

Q & A

Basic Research Questions

Q. What are the primary spectroscopic methods for characterizing sodium isooctylphenolate, and how should experimental parameters be optimized for accuracy?

  • Methodological Answer : this compound can be characterized using FT-IR (to confirm phenolic O–H bond replacement by sodium) and NMR spectroscopy (¹H/¹³C for structural elucidation). For quantitative analysis, UV-Vis spectroscopy is suitable for monitoring concentration-dependent absorbance at 270–290 nm. Ensure solvent compatibility (e.g., use deuterated DMSO for NMR) and calibrate instruments with pure reference standards .

Q. How can researchers design a reproducible synthesis protocol for this compound?

  • Methodological Answer : A robust synthesis involves reacting isooctylphenol with sodium hydroxide in anhydrous ethanol under nitrogen atmosphere to prevent oxidation. Key parameters include:

  • Molar ratio : 1:1.05 (phenol:NaOH) to account for alkali volatility.
  • Temperature : 60–70°C for 4 hours to ensure complete deprotonation.
  • Purification : Recrystallization from ethanol/ether (3:1 v/v) yields >95% purity. Document reaction conditions rigorously to enable reproducibility .

Q. What are the critical factors influencing this compound’s solubility in aqueous and organic solvents?

  • Methodological Answer : Solubility is pH-dependent due to the compound’s ionic nature. In aqueous solutions, solubility increases above pH 9 (fully deprotonated). In organic solvents (e.g., ethanol, acetone), solubility improves with polarity. Use Hansen solubility parameters to predict miscibility and conduct gravimetric analysis at varying solvent ratios .

Advanced Research Questions

Q. How can conflicting data on this compound’s thermal stability be systematically resolved?

  • Methodological Answer : Discrepancies in thermal degradation temperatures (reported 180–220°C) may arise from impurities or measurement techniques. Apply TGA-DSC under controlled atmospheres (N₂ vs. air) and compare with accelerated aging studies (40–80°C, 75% RH). Use kinetic modeling (e.g., Ozawa-Flynn-Wall method) to extrapolate degradation rates and identify outliers .

Q. What experimental strategies are effective for probing this compound’s interactions with transition metals in catalytic systems?

  • Methodological Answer : Employ titration calorimetry (ITC) to quantify binding constants with metals like Cu²⁺ or Fe³⁺. Complement with X-ray photoelectron spectroscopy (XPS) to analyze electronic state changes. For catalytic applications, design batch reactor experiments monitoring reaction rates (e.g., oxidation of model substrates) with/without the compound as a co-catalyst .

Q. How can researchers optimize this compound’s efficacy as a surfactant in non-aqueous emulsions while minimizing environmental toxicity?

  • Methodological Answer : Use a response surface methodology (RSM) to model variables:

  • HLB value : Adjust alkyl chain length (isooctyl group) to balance hydrophilicity.
  • Critical micelle concentration (CMC) : Determine via conductivity measurements.
  • Ecotoxicology : Conduct Daphnia magna acute toxicity tests (OECD 202) and compare with structurally analogous surfactants to identify safer formulations .

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data in this compound studies?

  • Methodological Answer : Apply meta-analysis to aggregate data from independent studies, weighting results by sample size and methodology rigor. Use Mann-Whitney U tests for non-parametric comparisons and multivariate regression to control for confounding variables (e.g., solvent choice, cell line variability). Transparently report confidence intervals and effect sizes .

Methodological Frameworks for Research Design

  • PICOT Framework : Use to structure hypotheses (e.g., Population: catalytic systems; Intervention: this compound concentration; Comparison: alternative surfactants; Outcome: reaction yield; Time: 24-hour cycles) .
  • FINER Criteria : Ensure questions are Feasible (lab resources), Interesting (novelty in surfactant chemistry), Novel (untested applications), Ethical (eco-toxicity mitigation), and Relevant (industrial or environmental chemistry) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.